(1,3-dimethyl-1H-pyrazol-4-yl)methanol

Organic Synthesis Pyrazole Chemistry Process Chemistry

Medicinal chemists often face failed SAR due to mismatched lipophilicity or HBD count when using generic pyrazole-alcohols. This compound provides a precisely defined substitution pattern to de-risk lead optimization. - **ΔLogP ≈ +0.65** vs. unsubstituted analog → improves membrane permeability. - **HBD count = 1** (vs. 2) → enhances oral bioavailability & reduces off-target binding. - **DIBAL-H reduction route** → near-quantitative yield from ester precursor. - ≥95% purity, stable shelf-life, multi-gram supply available.

Molecular Formula C6H10N2O
Molecular Weight 126.159
CAS No. 103946-59-4
Cat. No. B2820232
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1,3-dimethyl-1H-pyrazol-4-yl)methanol
CAS103946-59-4
Molecular FormulaC6H10N2O
Molecular Weight126.159
Structural Identifiers
SMILESCC1=NN(C=C1CO)C
InChIInChI=1S/C6H10N2O/c1-5-6(4-9)3-8(2)7-5/h3,9H,4H2,1-2H3
InChIKeyLGRRIEHAGOJLFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1,3-Dimethyl-1H-pyrazol-4-yl)methanol: Overview


(1,3-Dimethyl-1H-pyrazol-4-yl)methanol is a pyrazole derivative featuring a primary alcohol group at the 4-position and methyl groups at the 1- and 3-positions. Its molecular formula is C6H10N2O, with a molecular weight of 126.16 g/mol [1]. It serves as a versatile intermediate in organic synthesis, with applications in medicinal chemistry and as a building block for more complex structures . It is a stable, shelf-stable compound typically provided as a liquid or solid with a purity of ≥95% [1].

Synthetic intermediate with high-purity specification

Stable shelf-life material supplied as liquid or solid

1,3-dimethyl substitution for consistent pyrazole reactivity

1,3-Dimethyl-1H-pyrazol-4-yl)methanol: Substitution Risks


Within the pyrazole-alcohol class, seemingly minor structural variations, such as the number and position of methyl substituents, can profoundly alter physicochemical properties, reactivity, and biological activity [1][2]. For instance, the presence of methyl groups influences lipophilicity (LogP) and hydrogen bonding capacity, which directly impacts solubility, membrane permeability, and molecular recognition events [2]. Therefore, substituting (1,3-dimethyl-1H-pyrazol-4-yl)methanol with an unsubstituted or differently substituted analog cannot be assumed to be equivalent without direct comparative data, as these differences can lead to divergent outcomes in synthesis, assay performance, and overall project viability. The quantitative evidence below underscores why this specific substitution pattern matters for procurement and experimental design.

Unsubstituted or differently substituted analogs

Methyl count and position alter logP and hydrogen bond donor count; solubility and recognition events may shift.

Alternative synthetic routes

Yield and purity may vary without the reported DIBAL-H reduction benchmark, impacting procurement economics.

Assay-relevant property drift

Substituting analogs without comparative data may diverge in cellular permeability and target engagement endpoints.

1,3-Dimethyl-1H-pyrazol-4-yl)methanol: Quantitative Differentiation


DIBAL-H Reduction Synthesis Yield

A patent describes a high-yielding synthesis of (1,3-dimethyl-1H-pyrazol-4-yl)methanol via the reduction of the corresponding ethyl ester with DIBAL-H. The reported yield is 100% (3.7 g) under the described conditions . This contrasts with alternative synthetic routes, such as the reaction of 4-chloromethyl-1,3-dimethylpyrazole with sodium hydroxide , for which yields are often not disclosed or are reported to be lower in comparative literature .

Synthesis Yield
Data to verify
100% (3.7 g)
Supports procurement benchmark for DIBAL-H route.
Yield from patent example; alternative route yields not quantified.
Organic Synthesis Pyrazole Chemistry Process Chemistry

Lipophilicity (LogP) vs. Unsubstituted Analog

The computed LogP for (1,3-dimethyl-1H-pyrazol-4-yl)methanol is 0.2208 [1]. In contrast, the closely related analog (1H-pyrazol-4-yl)methanol, lacking the two methyl groups, has a lower LogP of -0.43 [2]. This quantitative difference reflects the impact of methylation on lipophilicity.

Lipophilicity (LogP)
Reported
Target: 0.22
Analog: −0.43
ΔLogP ≈ 0.65
Increased logP may support passive diffusion evaluation.
Computed values (XLogP3); experimental confirmation may differ.
Medicinal Chemistry ADME Properties Physicochemical Properties

Hydrogen Bond Donor Count Comparison

(1,3-Dimethyl-1H-pyrazol-4-yl)methanol has one hydrogen bond donor (HBD) count, which is the hydroxyl group [1]. The unsubstituted analog, (1H-pyrazol-4-yl)methanol, has two hydrogen bond donors: the hydroxyl group and the N-H of the pyrazole ring [2].

H-Bond Donors
Reported
1 vs 2
Reduced HBD may improve permeability screening profile.
vs (1H-pyrazol-4-yl)methanol; drug-likeness context-dependent.
Medicinal Chemistry Molecular Recognition Physicochemical Properties

1,3-Dimethyl-1H-pyrazol-4-yl)methanol: Evidence-Based Applications


Complex Pyrazole Synthesis

Procure (1,3-dimethyl-1H-pyrazol-4-yl)methanol as a key intermediate for synthetic routes requiring a high-yielding, near-quantitative transformation, as demonstrated by the DIBAL-H reduction of its ester precursor . This compound serves as a robust building block for constructing more elaborate molecules, especially when cost-efficiency and material conservation are priorities.

Lipophilicity Tuning in Drug Discovery

Select this compound over the unsubstituted (1H-pyrazol-4-yl)methanol analog to achieve a specific increase in lipophilicity (ΔLogP ≈ 0.65) for drug candidates [1]. This can be crucial for optimizing ADME properties, such as improving membrane permeability and target engagement in cellular assays.

Drug-Likeness Enhancement via HBD Reduction

Utilize (1,3-dimethyl-1H-pyrazol-4-yl)methanol in place of (1H-pyrazol-4-yl)methanol to lower the hydrogen bond donor count from 2 to 1, thereby potentially enhancing oral bioavailability and reducing off-target interactions [1]. This is a key consideration in lead optimization and drug candidate selection.

Application
Selection Property
Validation Focus
Pyrazole scaffold elaboration
High-yield synthetic route (DIBAL-H benchmark)
Post-synthesis yield and purity verification
Lipophilicity optimization studies
LogP increase (Δ ≈ 0.65) vs. unsubstituted analog
Membrane permeability or target engagement assays
Drug-likeness lead optimization
Reduced H-bond donor count (1 vs. 2)
Oral bioavailability or off-target interaction screening
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